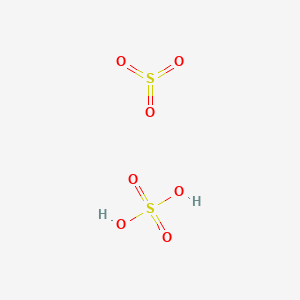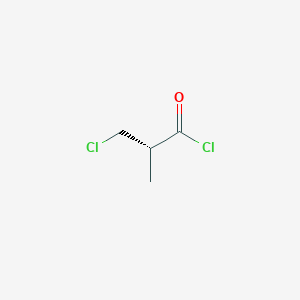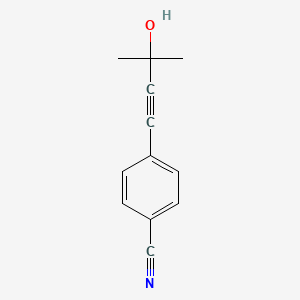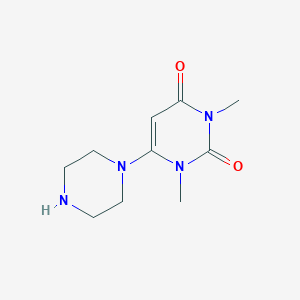
3-Methyl-1-phenyl-2-sulfanylideneimidazolidin-4-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-Phenyl-2-[2-(3-phenylprop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole and 3-[(3-phenylprop-2-en-1-ylidene)amino]-2-sulfanylideneimidazolidin-4-one were synthesized by the reaction of cinnamaldehyde and thiosemicarbazide to give substituted thiosemicarbazone, followed by cyclization with phenacyl bromide or ethyl chloroacetate, respectively, in the presence of sodium acetate .Molecular Structure Analysis
The molecular formula of “3-Methyl-1-phenyl-2-sulfanylideneimidazolidin-4-one” is C10H10N2OS. The molecular weight is 206.27 g/mol.Chemical Reactions Analysis
The reaction of cinnamaldehyde with thiosemicarbazide in ethanol under reflux gave cinnamaldehyde thiosemicarbazone. Treatment of this with phenacyl bromide and ethyl chloroacetate in the presence of sodium acetate in ethanol under reflux yielded 5-phenyl-2-[2-(3-phenylprop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole and 3-[(3-phenylprop-2-en-1-ylidene)amino]-2-sulfanylideneimidazolidin-4-one, respectively .Mécanisme D'action
The mechanism of action of 3-Methyl-1-phenyl-2-sulfanylideneimidazolidin-4-one is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, which are proteins that play a role in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines. In vivo studies have shown that this compound reduces tumor growth in mice and has anti-inflammatory effects in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methyl-1-phenyl-2-sulfanylideneimidazolidin-4-one in lab experiments is its potential as a candidate for cancer treatment and the development of new insecticides. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. One limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 3-Methyl-1-phenyl-2-sulfanylideneimidazolidin-4-one. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of this compound to better understand its anti-tumor and anti-inflammatory properties. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of this compound in vivo, as well as its potential as a candidate for cancer treatment and the development of new insecticides.
Applications De Recherche Scientifique
3-Methyl-1-phenyl-2-sulfanylideneimidazolidin-4-one has shown potential applications in various fields of scientific research. In medicine, this compound has been shown to have anti-tumor properties, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In agriculture, this compound has been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides.
Propriétés
IUPAC Name |
3-methyl-1-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-11-9(13)7-12(10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMDYTHSTVSEOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=S)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358364 | |
| Record name | SBB023513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80944-82-7 | |
| Record name | SBB023513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



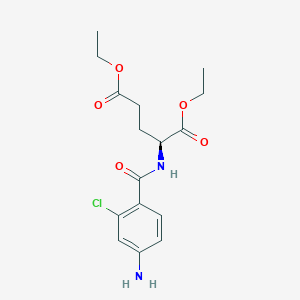
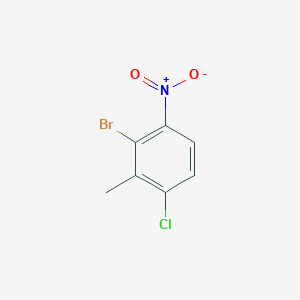
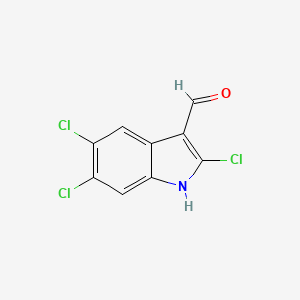

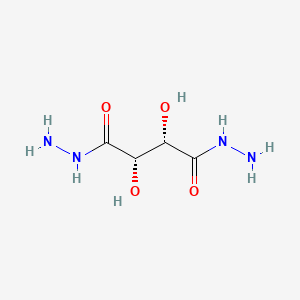
![Diethyl benzo[b]thiophen-3-ylmethylphosphonate](/img/structure/B3057390.png)
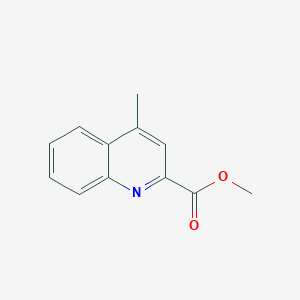
![1,3-Propanediol, 2-amino-2-[2-[4-(8-fluorooctyl)phenyl]ethyl]-](/img/structure/B3057393.png)
